6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
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Overview
Description
6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a chemical compound with the molecular formula C11H16BFN2O2 and a molecular weight of 238.07 g/mol . This compound is notable for its use in various chemical reactions and its applications in scientific research. It is characterized by the presence of a fluorine atom, a boronic ester group, and an amine group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the reaction of 6-fluoropyridin-2-amine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures . The general reaction scheme is as follows:
6-Fluoropyridin-2-amine+Bis(pinacolato)diboronPd catalyst, basethis compound
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process may involve continuous flow reactors to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic ester group allows for Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the amine group and facilitate reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
Substituted Pyridines: Formed through substitution reactions.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Material Science: Employed in the development of organic electronic materials.
Biological Studies: Utilized in the synthesis of biologically active molecules for research purposes.
Mechanism of Action
The mechanism of action of 6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group allows for coupling reactions, while the amine group can engage in nucleophilic substitution. These reactions enable the compound to form new chemical bonds and create complex molecules .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but lacks the amine group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of a pyridine ring.
2-Methoxypyridine-5-boronic acid pinacol ester: Contains a methoxy group instead of a fluorine atom.
Uniqueness
6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is unique due to the combination of its fluorine atom, boronic ester group, and amine group, which provide it with distinct reactivity and versatility in chemical synthesis .
Biological Activity
6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Chemical Formula : C12H15BFN2O3
- Molecular Weight : 251.06 g/mol
- CAS Number : 1416721-75-9
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the cell. The presence of the fluorine atom and the dioxaborolane moiety enhances its lipophilicity and stability, which may contribute to its bioavailability and interaction with target proteins.
Key Mechanisms:
- Inhibition of Kinases : Preliminary studies indicate that this compound may inhibit specific kinases involved in cell signaling pathways. For instance, it has been linked to GSK-3β inhibition, which plays a crucial role in cellular processes such as metabolism and cell proliferation .
- Anti-inflammatory Properties : Research has shown that compounds with similar structures can reduce levels of pro-inflammatory cytokines like IL-6 and TNF-α in vitro. This suggests potential applications in treating inflammatory diseases .
- Anticancer Activity : The compound's ability to induce apoptosis in cancer cells has been observed. In particular, it shows promise against triple-negative breast cancer (TNBC) cells by inhibiting cell proliferation and inducing cell cycle arrest .
In Vitro Studies
A summary of key findings from various studies evaluating the biological activity of this compound is presented below:
Study Type | Target Cell Line | IC50 (µM) | Observations |
---|---|---|---|
Kinase Inhibition | GSK-3β | 8 | Potent inhibitor with significant selectivity |
Anti-inflammatory | BV-2 Microglial Cells | 1 | Reduced NO levels significantly |
Anticancer Activity | MDA-MB-231 (TNBC) | 0.126 | Induced apoptosis and inhibited metastasis |
Case Studies
Recent case studies have highlighted the compound's potential in treating various conditions:
- GSK-3β Inhibition : A study demonstrated that derivatives similar to this compound effectively inhibited GSK-3β with an IC50 value of 8 nM. This inhibition was associated with increased cell viability in neuronal models subjected to stress conditions .
- Inflammatory Response : In BV-2 microglial cells, treatment with this compound led to a marked decrease in inflammatory markers such as NO and IL-6 at concentrations as low as 1 µM. This suggests a promising role in neuroinflammatory diseases .
- Cancer Therapeutics : In preclinical models of TNBC, the compound exhibited a significant reduction in tumor growth and metastasis when administered at therapeutic doses. The mechanism was linked to apoptosis induction via caspase activation pathways .
Properties
IUPAC Name |
6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BFN2O2/c1-10(2)11(3,4)17-12(16-10)7-5-6-8(14)15-9(7)13/h5-6H,1-4H3,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URUHDSKWFVRYIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732211 |
Source
|
Record name | 6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80732211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944401-67-6 |
Source
|
Record name | 6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80732211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.